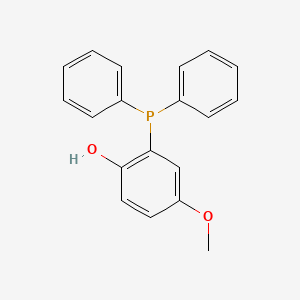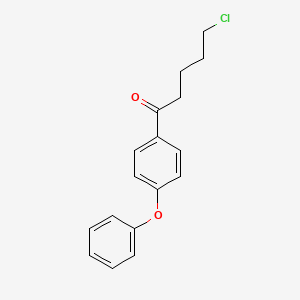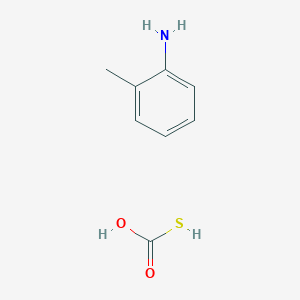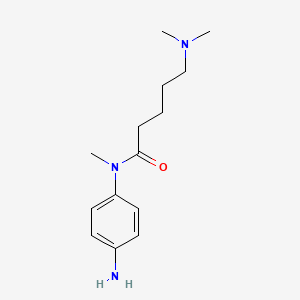
2-(Diphenylphosphanyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-4-methoxyphenol is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group and a methoxyphenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4-methoxyphenol typically involves the reaction of diphenylphosphine with 4-methoxyphenol under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphanyl-phenol bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are scaled up to accommodate higher volumes. The use of automated systems and advanced purification techniques ensures the consistent quality and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phenol derivatives .
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanyl)-4-methoxyphenol involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl-2-pyridylphosphine
- 1,2-Bis(diphenylphosphino)ethane
- 2-(Diphenylphosphino)benzaldehyde
Uniqueness
2-(Diphenylphosphanyl)-4-methoxyphenol is unique due to the presence of both a phosphanyl group and a methoxyphenol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
658707-42-7 |
|---|---|
Fórmula molecular |
C19H17O2P |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-4-methoxyphenol |
InChI |
InChI=1S/C19H17O2P/c1-21-15-12-13-18(20)19(14-15)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
Clave InChI |
XPFZTUXRAVWPNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)
![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)

![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)


